molecular formula C16H24N2O3 B8216216 tert-Butyl 4-(hydroxymethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(hydroxymethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B8216216
M. Wt: 292.37 g/mol
InChI Key: QZJOTTTWUGSPHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a pyridine moiety and a hydroxymethyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde under basic conditions.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can undergo reduction to form a piperidine ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Formation of a fully saturated piperidine ring.

    Substitution: Introduction of halogen atoms into the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(hydroxymethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound in the development of drugs targeting neurological disorders or other diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in large-scale chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the piperidine ring may participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate: Similar structure but with a phenyl group instead of a pyridine ring.

    tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: Similar structure but with the pyridine ring attached at the 2-position.

    tert-Butyl 4-(hydroxymethyl)-4-(pyridin-4-yl)piperidine-1-carboxylate: Similar structure but with the pyridine ring attached at the 4-position.

Uniqueness

The uniqueness of tert-Butyl 4-(hydroxymethyl)-4-(pyridin-3-yl)piperidine-1-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring at the 3-position provides distinct electronic and steric properties compared to its isomers.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-pyridin-3-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(20)18-9-6-16(12-19,7-10-18)13-5-4-8-17-11-13/h4-5,8,11,19H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOTTTWUGSPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flask was charged with 1-(tert-butoxycarbonyl)-4-(pyridin-3-yl)piperidine-4-carboxylic acid (4.0 g, 13.1 mmol) and tetrahydrofuran (25 mL). The reaction was placed under nitrogen. To the flask was added borane-tetrahydrofuran complex (1 M in tetrahydrofuran, 26.1 mL, 26.1 mmol) and heated at reflux for 2 h. The reaction was cooled to 0° C. and quenched with methanol (100 mL). The solution was then concentrated in vacuo. The residue was purified via column chromatography (5% methanol/95% dichloromethane) to yield 3.2 g (84%). Mass Spec.: 293.26 (MH)+. LC: tr=1.65 min (Phenomenex-Luna 4.6×50 mm S10, 10% MeOH/90% H2O/0.1% TFA→90% MeOH/10% H2O/0.1% TFA Gradient Time=2 min, Flow rate=4 mL/min).
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26.1 mL
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Synthesis routes and methods II

Procedure details

A flask was charged with 1-(tert-butoxycarbonyl)-4-(pyridin-3-yl)piperidine-4-carboxylic acid (4.0 g, 13.06 mmol) and tetrahydrofuran (25 mL). The reaction was placed under N2. To the flask was added Borane/THF (26.1 mL of 1M soln, 26.1 mmol) and set to reflux for 2 hours. The reaction was cooled to 0° C. and quenched with MeOH (100 mL). The solution was then conc. in vacuo. The residue was purified via column chromatography (5% MeOH/95% CH2Cl2) to yield 3.2 g (84%). Mass Spec.: 293.26 (MH)+. LC: tr=1.65 min HPLC Method 1. 1H-NMR (CD3OD, 400 MHz) δ 8.56 (s, 1H), 8.45 (d, 1H), 8.10 (d, 1H), 7.59 (m, 1H), 3.67 (m, 2H), 3.56 (s, 2H), 3.11 (t, 2H), 2.11 (d, 2H), 1.85 (m, 2H), 1.43 (s, 9H).
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4 g
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25 mL
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